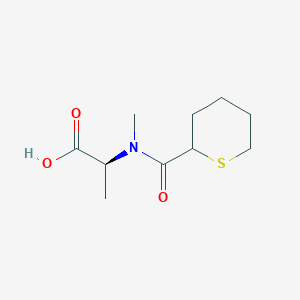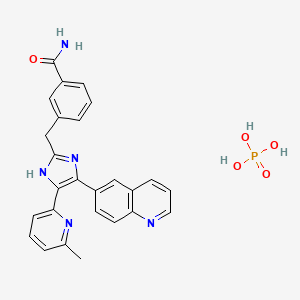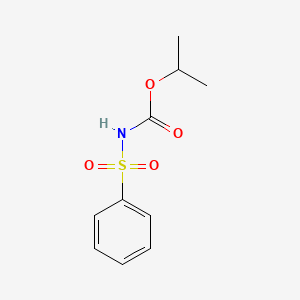
Propan-2-yl N-(benzenesulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (phenylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (phenylsulfonyl)carbamate typically involves the reaction of isopropylamine with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isopropylamine+Phenylsulfonyl chloride→Isopropyl (phenylsulfonyl)carbamate+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of isopropyl (phenylsulfonyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (phenylsulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Isopropyl (phenylsulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection of amine groups.
Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of isopropyl (phenylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Isopropyl N-phenylcarbamate: Similar in structure but lacks the sulfonyl group.
Phenylsulfonylurea: Contains a sulfonyl group but has a different functional group attached to the nitrogen.
Uniqueness
Isopropyl (phenylsulfonyl)carbamate is unique due to the presence of both the isopropyl and phenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
propan-2-yl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C10H13NO4S/c1-8(2)15-10(12)11-16(13,14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
RSOKGKLXIJGWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


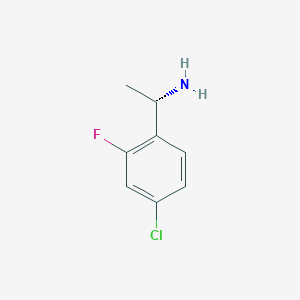

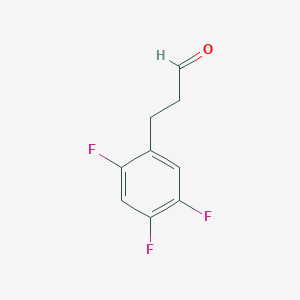


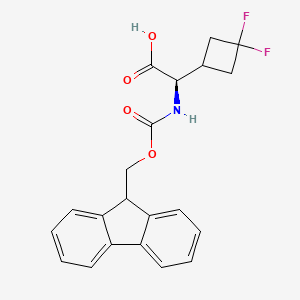
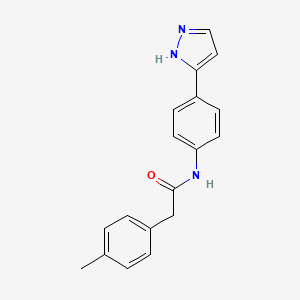
![6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12978951.png)
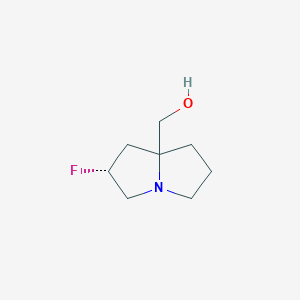
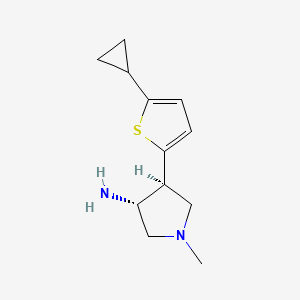
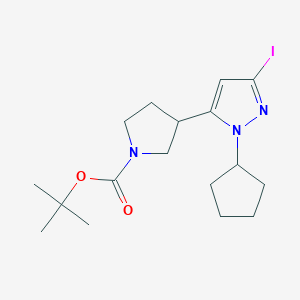
![8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12978969.png)
